Direct Orange 26
Description
Contextualization of Azo Dyes in Contemporary Research Challenges
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. researchgate.netresearchgate.net Their widespread use in industries such as textiles, paper, leather, and food processing leads to significant environmental challenges. icm.edu.plscientifictemper.com It is estimated that approximately 10–15% of the dyes used in these industries are released into the environment through wastewater. icm.edu.pl The complex aromatic structures of azo dyes make them recalcitrant to degradation under natural conditions, leading to their persistence in aquatic ecosystems. icm.edu.pl This persistence is a primary concern, as these dyes and their degradation byproducts can be toxic, mutagenic, and carcinogenic. icm.edu.plscientifictemper.com
The primary research challenges associated with azo dyes stem from their environmental impact. Their presence in water bodies reduces light penetration, thereby inhibiting photosynthesis in aquatic plants. icm.edu.pl Furthermore, the conventional wastewater treatment methods are often ineffective in completely removing these dyes, sometimes leading to the formation of more hazardous aromatic amines. icm.edu.pl Consequently, a significant area of contemporary research is focused on developing efficient and environmentally benign methods for the degradation and removal of azo dyes from industrial effluents. scientifictemper.com
Rationale for In-depth Academic Investigation of Direct Orange 26
This compound (C.I. 29150), a disodium (B8443419) salt with the molecular formula C₃₃H₂₂N₆Na₂O₉S₂, serves as a representative model compound for di-azo dyes in numerous academic studies. nih.govcncolorchem.com Its widespread application in dyeing cotton, viscose, silk, wool, and paper contributes to its presence in industrial wastewater, making it a relevant target for environmental research. chinainterdyes.com The structural complexity of this compound, featuring two azo linkages, makes it particularly stable and difficult to degrade, thus embodying the challenges posed by poly-azo dyes. nih.gov
The in-depth academic investigation of this compound is driven by the need to understand its behavior in the environment and to develop effective remediation technologies. nih.gov Research on this specific dye provides valuable insights into the degradation mechanisms of complex azo dyes. nih.gov By studying this compound, scientists can evaluate the efficacy of various treatment methods, from advanced oxidation processes to adsorption on different materials. This focused research helps in designing robust and scalable solutions for treating textile industry wastewater, which is often a complex mixture of various dyes and chemicals.
Identification of Key Research Domains and Methodological Approaches
The academic investigation of this compound is primarily concentrated in two key research domains: environmental remediation and analytical chemistry. Environmental remediation studies focus on the degradation and removal of the dye from aqueous solutions. This includes exploring various physical, chemical, and biological treatment methods. Analytical chemistry research is centered on developing and optimizing methods for the detection, quantification, and characterization of this compound and its degradation products.
Methodological approaches employed in the study of this compound are diverse and sophisticated. In the domain of environmental remediation, researchers utilize techniques such as photocatalysis, adsorption, and advanced oxidation processes (AOPs). irost.irresearchgate.net The effectiveness of these methods is often assessed by studying the kinetics and thermodynamics of the degradation or removal process. In analytical chemistry, a range of spectroscopic and chromatographic techniques are employed. UV-Visible spectrophotometry is commonly used for quantifying the dye concentration, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for separating and identifying the intermediate and final degradation products. jabsonline.org Theoretical and computational studies, such as those employing Density Functional Theory (DFT), are also used to investigate the structural stability and degradation pathways of the dye molecule. nih.gov
Detailed Research Findings
Physicochemical Properties of this compound
The fundamental properties of this compound are crucial for understanding its behavior in various applications and environmental systems.
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 3626-36-6 |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ |
| Molecular Weight | 756.67 g/mol |
| Appearance | Red-brown powder |
| Solubility in Water | 10 g/L (at 80 °C) |
Data sourced from multiple chemical suppliers and databases. nih.govcncolorchem.comchinainterdyes.comemperordye.com
Environmental Remediation Studies
Photocatalysis has emerged as a promising advanced oxidation process for the degradation of this compound. Research has focused on the use of various semiconductor materials as photocatalysts.
One study investigated the use of cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, both in their pure form and coupled with silver oxide (Ag₂O), for the visible light photocatalytic degradation of this compound. irost.ir The presence of Ag₂O significantly enhanced the photocatalytic activity, with the CoFe₂O₄/Ag₂O composite showing approximately 40% higher degradation efficiency compared to pure CoFe₂O₄. irost.ir This enhancement is attributed to the role of Ag₂O as a charge carrier, which captures delocalized electrons and improves the separation of photogenerated electron-hole pairs. irost.ir The study also explored the effects of various parameters on the degradation process.
Table of Photocatalytic Degradation Parameters for this compound
| Parameter | Condition/Value | Effect on Degradation |
|---|---|---|
| Catalyst | CoFe₂O₄/Ag₂O | Significantly improved degradation efficiency compared to pure CoFe₂O₄. irost.ir |
| Initial Dye Concentration | 10, 15, and 20 ppm | Degradation efficiency decreases with increasing initial dye concentration. irost.ir |
| Catalyst Concentration | Varied | Degradation efficiency is dependent on the catalyst concentration. |
| pH | Varied | The pH of the solution affects the surface charge of the catalyst and the dye molecule, thereby influencing degradation efficiency. |
This table is based on findings from a study on CoFe₂O₄/Ag₂O photocatalysis. irost.ir
Adsorption is another widely studied method for the removal of this compound from aqueous solutions, owing to its simplicity and cost-effectiveness. icm.edu.pl Various low-cost adsorbents have been investigated for their efficacy.
A comparative study on the adsorption of this compound onto peat, lignite (B1179625) (brown coal), and hard coal revealed that all three materials could effectively remove the dye. The maximum adsorption capacity was found to be highest for peat (17.7 mg/g), followed by lignite (15.1 mg/g) and hard coal (13.8 mg/g). The adsorption process was found to be highly dependent on the pH of the solution, with optimal removal occurring in acidic conditions (pH = 2.5). The adsorption kinetics were best described by the pseudo-second-order model.
Table of Adsorption Parameters for this compound on Natural Carbonaceous Materials
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Kinetic Model |
|---|---|---|---|
| Peat | 17.7 | 2.5 | Pseudo-second-order |
| Lignite | 15.1 | 2.5 | Pseudo-second-order |
| Hard Coal | 13.8 | 2.5 | Pseudo-second-order |
This table is based on findings from a study on the adsorption of this compound onto peat, lignite, and hard coal.
Analytical Methodologies
The accurate detection and quantification of this compound, as well as the identification of its degradation byproducts, are essential for assessing the effectiveness of treatment processes. A variety of analytical techniques are employed for this purpose.
UV-Visible Spectrophotometry: This is a common and straightforward method used to determine the concentration of this compound in a solution by measuring its absorbance at a specific wavelength (λmax). icm.edu.pl
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. It is particularly useful for monitoring the degradation of this compound and for separating its various intermediate products. jabsonline.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify the volatile and semi-volatile organic compounds that may be formed during the degradation of this compound. This technique provides detailed information about the molecular weight and structure of the degradation products. jabsonline.org
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the dye molecule and its degradation products. Changes in the FTIR spectrum can indicate the breakdown of the azo bond and other structural modifications. jabsonline.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H22N6Na2O9S2 |
|---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChI Key |
DSARWKALPGYFTA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Advanced Environmental Remediation Strategies and Mechanistic Insights for Direct Orange 26
Adsorption Processes: Kinetic and Thermodynamic Studies
Adsorption has emerged as a promising method for dye removal due to its efficiency, cost-effectiveness, and simple operation. nih.gov This section delves into the development of novel adsorbents and the kinetic and thermodynamic principles governing the adsorption of DO26.
Development and Characterization of Novel Adsorbent Materials
A variety of low-cost and readily available materials have been investigated as potential adsorbents for DO26. These include natural carbonaceous materials like peat, lignite (B1179625), and hard coal, as well as modified materials such as halloysite and corncobs. journalssystem.comscispace.com
Researchers have characterized these materials to understand their surface morphology, porous structure, and chemical composition. For instance, studies have utilized scanning electron microscopy (SEM) to observe the surface features of adsorbents. The point of zero charge (pHPZC), which indicates the pH at which the adsorbent surface has a net neutral charge, is another crucial parameter that has been determined to explain the adsorption behavior.
The modification of raw materials can significantly enhance their adsorption capacity. For example, halloysite, a natural clay mineral, has been modified using sodium benzoate and sulfuric acid, resulting in a substantial increase in its capacity to adsorb DO26. journalssystem.combibliotekanauki.pl Similarly, corncobs have been chemically pretreated with sulfuric acid to improve their sorption capabilities. scispace.com
The following table summarizes the maximum adsorption capacities of various novel adsorbents for Direct Orange 26.
| Adsorbent Material | Modification | Maximum Adsorption Capacity (mg/g) | Reference |
| Peat | None | 17.7 | |
| Lignite | None | 15.1 | |
| Hard Coal | None | 13.8 | |
| Halloysite (H-NM) | None | - | journalssystem.combibliotekanauki.pl |
| Halloysite (H-SB) | Sodium Benzoate | - | journalssystem.combibliotekanauki.pl |
| Halloysite (H-SA1) | Sulfuric Acid | - | journalssystem.combibliotekanauki.pl |
| Halloysite (H-SA2) | Sulfuric Acid | - | journalssystem.combibliotekanauki.pl |
| Weakly Basic Anion Exchange Resin (A21) | None | 285.6 | mdpi.com |
Adsorption Isotherm Modeling
Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. mocedes.org Several isotherm models have been employed to analyze the adsorption of DO26, including the Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich models. journalssystem.comresearchgate.net
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. core.ac.uk It is often the best-fitting model for the adsorption of DO26 on various materials, including natural carbonaceous materials and modified halloysite, suggesting a chemisorption mechanism. journalssystem.combibliotekanauki.pl The Langmuir equation is expressed as:
Ce/qe = 1/(qmb) + Ce/qm
Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface. core.ac.uk The Freundlich equation is given by:
ln qe = ln KF + (1/n) ln Ce
Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on adsorption. researchgate.net The linear form of the Temkin isotherm is:
qe = B ln AT + B ln Ce
Dubinin-Radushkevich (D-R) Isotherm: This model is used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption. deswater.com
The table below presents the parameters of different isotherm models for the adsorption of this compound on various adsorbents.
| Adsorbent | Isotherm Model | Parameters | Reference |
| Peat | Langmuir | qm = 17.7 mg/g | |
| Lignite | Langmuir | qm = 15.1 mg/g | |
| Hard Coal | Langmuir | qm = 13.8 mg/g | |
| Halloysite (H-NM) | Langmuir | qm = 64.93 µmol/g | journalssystem.combibliotekanauki.pl |
| Halloysite (H-SB) | Langmuir | qm = 74.07 µmol/g | journalssystem.combibliotekanauki.pl |
| Halloysite (H-SA1) | Langmuir | qm = 303.0 µmol/g | journalssystem.combibliotekanauki.pl |
| Halloysite (H-SA2) | Langmuir | qm = 384.4 µmol/g | journalssystem.combibliotekanauki.pl |
| Weakly Basic Anion Exchange Resin (A21) | Langmuir | qm = 285.6 mg/g | mdpi.com |
Adsorption Kinetics
The study of adsorption kinetics provides insights into the rate of adsorbate uptake and the mechanism of the adsorption process. nih.gov Several kinetic models have been applied to the adsorption of DO26, including the pseudo-first-order, pseudo-second-order, intra-particle diffusion, and Elovich models. journalssystem.commdpi.com
Pseudo-First-Order (PFO) Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. The linear form is:
log(qe - qt) = log qe - (k1 / 2.303) t
Pseudo-Second-Order (PSO) Model: This model suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. nih.gov It has been consistently found to best describe the adsorption kinetics of DO26 on various adsorbents, indicating that chemisorption is the dominant mechanism. journalssystem.combibliotekanauki.plmdpi.com The linear equation is:
t/qt = 1/(k2 qe²) + t/qe
Intra-Particle Diffusion Model: This model, proposed by Weber and Morris, is used to identify the diffusion mechanism and rate-controlling steps. It has been observed that the diffusion of the dye in the near-surface layer is a rate-determining stage in the adsorption of DO26.
Elovich Model: This model is often used to describe chemisorption on heterogeneous surfaces. acs.org
The following table summarizes the kinetic parameters for the adsorption of this compound.
| Adsorbent | Kinetic Model | R² Value | Reference |
| Peat | Pseudo-Second-Order | ≥0.999 | |
| Lignite | Pseudo-Second-Order | ≥0.999 | |
| Hard Coal | Pseudo-Second-Order | ≥0.999 | |
| Halloysite | Pseudo-Second-Order | - | journalssystem.combibliotekanauki.pl |
| Weakly Basic Anion Exchange Resin (A21) | Pseudo-Second-Order | 0.993 | mdpi.com |
Thermodynamic Parameters of Adsorption
Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide information about the spontaneity, nature, and feasibility of the adsorption process. These parameters are calculated using the following equations:
ΔG° = -RT ln Kc
ln Kc = -ΔH°/RT + ΔS°/R
Studies on other azo dyes, such as Orange II, have shown that the adsorption process is often spontaneous and endothermic. deswater.com For instance, the positive values of ΔH° for the adsorption of Orange II on carbon materials indicate the endothermic nature of the process. deswater.com
Surface Interaction Mechanisms and Desorption Studies
The interaction between DO26 and the adsorbent surface can involve various mechanisms, including physical adsorption, ion exchange, electrostatic interactions, and surface complexation. The pH of the solution plays a crucial role in the adsorption process. For DO26, adsorption is generally more favorable in acidic conditions. This is because at lower pH, the adsorbent surface tends to be more positively charged, leading to stronger electrostatic attraction with the anionic dye molecules.
Desorption studies are essential for assessing the potential for adsorbent regeneration and reuse. Research on the adsorption of various dyes has explored the use of different eluents to desorb the dye molecules from the adsorbent surface. nih.gov For instance, in the case of a weakly basic anion exchange resin used for DO26 removal, regeneration attempts have been made using various eluents. mdpi.com
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). atlantis-press.com AOPs have shown great potential for the degradation of recalcitrant dyes like DO26.
One of the most studied AOPs for DO26 degradation is the heterogeneous Fenton process. In this process, a solid catalyst, such as Fe(III)-sepiolite, is used in the presence of hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. tandfonline.com Studies have shown that under optimal conditions, a high decolorization efficiency of DO26 can be achieved. For example, a 98% decolorization efficiency was reported within 60 minutes of reaction using an Fe(III)-sepiolite catalyst. tandfonline.com The kinetics of this degradation process were found to follow second-order reaction kinetics. tandfonline.com
The efficiency of the heterogeneous Fenton process is influenced by several parameters, including:
pH of the solution: The optimal pH for the decolorization of DO26 using the Fe(III)-sepiolite catalyst was found to be 2.0. tandfonline.com
Catalyst concentration: A catalyst concentration of 1.5 g/L was identified as optimal in one study. tandfonline.com
Initial concentration of H₂O₂: An initial hydrogen peroxide concentration of 35 mM was found to be most effective. tandfonline.com
Initial concentration of DO26: The process was effective for an initial dye concentration of 40 mg/L. tandfonline.com
Other AOPs, such as photocatalysis, have also been investigated for the degradation of dyes. researchgate.net These processes involve the use of a photocatalyst, such as zinc ferrite (B1171679) (ZnFe₂O₄), which, upon irradiation with a suitable light source, generates electron-hole pairs that lead to the formation of reactive oxygen species, including hydroxyl radicals. researchgate.net
Photocatalytic Degradation
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts to break down organic pollutants like the azo dye this compound (DO-26) into simpler, less harmful compounds. irost.irmdpi.com This process is initiated when a photocatalyst absorbs light energy, generating highly reactive species that drive the degradation reactions.
Synthesis and Characterization of Advanced Photocatalytic Materials (e.g., CoFe2O4/Ag2O, TiO2, Ferrite Nanoparticles)
The effectiveness of photocatalysis heavily relies on the properties of the catalyst used. Researchers have synthesized and characterized various advanced materials to efficiently degrade this compound and other dyes.
CoFe2O4/Ag2O: A magnetic and recyclable nanocomposite, CoFe2O4/Ag2O, has been synthesized for the visible-light photocatalytic degradation of this compound. irost.irirost.irscispace.com The process involves the initial synthesis of cobalt ferrite (CoFe2O4) nanoparticles through a reverse co-precipitation method. irost.irirost.irscispace.com Subsequently, silver oxide (Ag2O) is coupled onto the surface of the CoFe2O4 nanoparticles using sonication. irost.irirost.irscispace.com Characterization techniques such as powder X-ray diffraction (XRD), scanning electron microscopy (SEM), and UV-visible reflectance spectroscopy are employed to study the optical and structural properties of the resulting catalyst. irost.irirost.irscispace.com The presence of Ag2O significantly enhances the photocatalytic efficiency compared to pure CoFe2O4. irost.irirost.irscispace.com A key advantage of this composite is the magnetic nature of CoFe2O4, which allows for easy separation of the catalyst from the aqueous solution using an external magnetic field. irost.irirost.irscispace.com
TiO2: Titanium dioxide (TiO2) is a widely studied photocatalyst due to its high efficiency and stability. frontiersin.orgresearchgate.netacs.orgdeswater.com It can be synthesized through various methods, including the sol-gel process using precursors like Titanium (IV) isopropoxide or Titanium Tetrachloride. researchgate.netmdpi.com Characterization using XRD can reveal the crystalline phases of TiO2 (anatase, rutile), which influence its photocatalytic activity. frontiersin.orgacs.org For instance, bacterially synthesized TiO2 nanoparticles have shown both anatase and rutile phases. frontiersin.org The crystallite size and surface properties, often analyzed by SEM and Brunauer–Emmett–Teller (BET) analysis, are crucial for catalytic performance. acs.orgmdpi.com Supporting TiO2 on materials like zeolites can increase the specific surface area and enhance photocatalytic activity by facilitating dye adsorption. mdpi.com
Ferrite Nanoparticles: Spinel ferrite nanoparticles, with a general formula of MFe2O4 (where M can be Co, Cu, Ni, Zn, etc.), are another important class of photocatalysts. uanl.mx They are often synthesized via methods like co-precipitation, combustion synthesis, or hydrothermal routes. uanl.mxresearchgate.netmdpi.com These magnetic nanoparticles can be activated by visible light or UV irradiation to degrade organic dyes. researchgate.netsci-hub.st For example, copper ferrite (CuFe2O4) nanoparticles have been used to degrade methyl orange under UV light. sci-hub.st The synthesis conditions are critical as they influence the crystal structure, particle size, and magnetic properties, which in turn affect the photocatalytic efficiency. uanl.mx
Mechanistic Pathways of Photocatalytic Dye Transformation
The degradation of dyes like this compound via photocatalysis involves a series of reactions driven by highly reactive oxidative species. researchgate.netresearchgate.net The general mechanism begins when the semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap. This excites electrons from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h+) in the VB. mdpi.com
These electron-hole pairs are the primary drivers of the degradation process and can initiate oxidation and reduction reactions:
Oxidation by Holes: The holes (h+) are powerful oxidizing agents and can directly oxidize the dye molecules adsorbed on the catalyst's surface. researchgate.net They can also react with water (H2O) or hydroxide ions (OH−) to produce highly reactive hydroxyl radicals (•OH). researchgate.net
Reduction by Electrons: The electrons (e−) in the conduction band can react with dissolved oxygen molecules (O2) to form superoxide radical anions (•O2−). researchgate.net These radicals can further participate in reactions to generate more hydroxyl radicals.
The hydroxyl radicals (•OH) are extremely potent, non-selective oxidizing agents that attack the chromophoric groups of the dye molecule, leading to its decolorization and eventual mineralization into simpler inorganic molecules like CO2, H2O, and mineral acids. irost.ir
Kinetic Modeling of Photocatalytic Reactions
The kinetics of photocatalytic degradation of dyes are often described by the Langmuir-Hinshelwood (L-H) model. When the initial concentration of the dye is low, this model can be simplified to a pseudo-first-order kinetic model. appliedmineralogy.com The relationship is expressed by the equation:
ln(C₀/C) = k_app * t
Where:
C₀ is the initial concentration of the dye.
C is the concentration of the dye at time t.
k_app is the apparent pseudo-first-order rate constant.
Studies on various orange dyes have demonstrated that their photocatalytic degradation follows this pseudo-first-order kinetic model. acs.orgappliedmineralogy.commdpi.com For example, the degradation of Orange G over ZnO and Ag/ZnO thin films was found to be most appropriately described by a network kinetic model, with activation energies calculated to be 21.76 kJ/mol and 18.32 kJ/mol, respectively. nih.govresearchgate.net The rate constant is a crucial parameter for evaluating and comparing the efficiency of different photocatalytic systems under various conditions.
| Dye | Catalyst | Kinetic Model | Apparent Rate Constant (k_app) | Activation Energy (Ea) |
|---|---|---|---|---|
| Orange G | ZnO | Pseudo-first-order | - | 21.76 kJ/mol |
| Orange G | Ag/ZnO | Pseudo-first-order | - | 18.32 kJ/mol |
| Methyl Orange | Pure TiO₂ | Pseudo-first-order | 0.057 min⁻¹ | - |
| Methyl Orange | Li-doped TiO₂ | Pseudo-first-order | 0.124 min⁻¹ | - |
Note: Data is compiled from studies on various orange dyes to illustrate typical kinetic parameters. acs.orgnih.govresearchgate.net
Influence of Environmental Parameters on Photocatalysis
The efficiency of the photocatalytic degradation of this compound is sensitive to several environmental and operational parameters.
pH: The pH of the solution is a critical factor. irost.ir It affects the surface charge of the photocatalyst, the size of catalyst aggregates, and the ionization state of the dye molecule. researchgate.netacs.org For azo dyes, acidic conditions are often favorable for degradation. In the case of DO-26 degradation using CoFe2O4/Ag2O, the effect of pH was a key parameter investigated to find optimal reaction conditions. irost.irirost.irscispace.com
Initial Dye Concentration: The concentration of the dye influences the reaction rate. researchgate.net Generally, the degradation rate increases with dye concentration up to a certain point. Beyond this optimal concentration, the rate may decrease because more dye molecules are adsorbed onto the catalyst surface, which can hinder the penetration of light to the catalyst's active sites. irost.irirost.irscispace.com
Fenton and Photo-Fenton Processes
The Fenton process is another powerful advanced oxidation process that utilizes Fenton's reagent—a mixture of hydrogen peroxide (H2O2) and an iron catalyst (typically Fe²⁺)—to generate highly reactive hydroxyl radicals (•OH). mdpi.com The photo-Fenton process enhances this reaction by using UV or visible light, which accelerates the regeneration of the Fe²⁺ catalyst and generates additional radicals. mdpi.com These methods can be applied in either homogeneous or heterogeneous systems. mdpi.com
Heterogeneous and Homogeneous Fenton Systems (e.g., Fe/ZrO2, Fe(III)-sepiolite, nano-Fe2O3)
Homogeneous Fenton Systems: In the classic homogeneous Fenton process, iron salts are dissolved in the solution, providing Fe²⁺ or Fe³⁺ ions that catalyze the decomposition of H2O2 into •OH radicals. mdpi.commdpi.com While highly effective and fast, this system has drawbacks, primarily the need to operate within a narrow acidic pH range (typically 2.5-3) to prevent the precipitation of iron hydroxide sludge, and the difficulty in recovering the iron catalyst from the treated water. mdpi.commdpi.com
Heterogeneous Fenton Systems: To overcome the limitations of the homogeneous process, heterogeneous Fenton catalysts have been developed. In these systems, the iron source is immobilized on a solid support or used in the form of solid iron oxides. appliedmineralogy.com This approach allows for a wider operational pH range, minimizes the formation of iron sludge, and enables easy recovery and reuse of the catalyst. mdpi.com
Nano-Fe2O3: Iron oxides in nanoparticle form, such as hematite (α-Fe2O3) and maghemite (γ-Fe2O3), are effective heterogeneous Fenton catalysts. mdpi.comacs.orgphyschemres.org Nano-α-Fe2O3 has been used for the photocatalytic degradation of dyes like methyl orange. physchemres.org Carbon-modified Fe2O3 nanoparticles have shown enhanced photo-Fenton activity, achieving 97% degradation of methyl orange under optimized conditions. mdpi.com The enhanced activity is attributed to the conductive carbon layer reducing electron-hole recombination. mdpi.com
Fe(III)-sepiolite: Sepiolite, a natural fibrous clay mineral, can be used as a support for iron catalysts. An Fe-Cu bimetallic catalyst supported on sepiolite demonstrated high efficiency in a Fenton-like system for degrading ofloxacin, outperforming monometallic iron catalysts. nih.gov The fibrous structure and high dispersion of the active metals on the sepiolite support enhance the catalytic performance. nih.gov
Other Iron-Based Systems: Various other solid catalysts have been explored, including magnetite (Fe3O4), goethite, and iron-exchanged zeolites. appliedmineralogy.commdpi.comresearchgate.net Magnetite-based catalysts have been shown to be stable and reusable for multiple cycles in the photo-Fenton degradation of azo dyes without significant loss of efficiency. mdpi.com
| Catalyst System | Target Pollutant | Key Findings / Degradation Efficiency | Advantages |
|---|---|---|---|
| Carbon-modified Fe₂O₃ | Methyl Orange | 97% degradation | Enhanced stability and reactivity; reduced electron-hole recombination. |
| Magnetite (Fe₃O₄) | Acid Red 18 | ~90-94% degradation after 6 cycles | Stable and reusable with no iron leaching. |
| D-FeCu@Sepiolite | Ofloxacin | 93% degradation | High performance in a wide pH range (3.2-7.2); high dispersion of active components. |
| g-C₃N₄/α-Fe₂O₃/Fe₃O₄ | Orange II | Rate constant 4 times higher than α-Fe₂O₃ alone | Magnetic, stable, and recyclable; enhanced visible light harvesting. |
Note: Data is compiled from studies on various organic pollutants to illustrate the performance of different Fenton systems. mdpi.commdpi.comnih.govscispace.com
Catalytic Mechanisms and Reaction Intermediates
The degradation of this compound through Fenton and Fenton-like processes is primarily driven by the generation of highly reactive hydroxyl radicals (•OH). The fundamental mechanism of the Fenton reaction involves the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺), as described by the Haber-Weiss mechanism.
Fenton Reaction Mechanism:
Initiation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Propagation/Regeneration: Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺
Further Radical Generation: Fe³⁺ + •OOH → Fe²⁺ + O₂ + H⁺
The generated hydroxyl radicals are powerful, non-selective oxidizing agents (with an oxidation potential of 2.8 V) that attack the this compound molecule. mdpi.commdpi.com The degradation pathway for azo dyes like this compound typically initiates with the cleavage of the chromophoric azo bond (–N=N–), which is responsible for the dye's color. This initial attack leads to the rapid decolorization of the solution.
Subsequent attacks by hydroxyl radicals on the resulting aromatic intermediates lead to the opening of the aromatic rings. This process generates a series of smaller organic molecules, such as short-chain carboxylic acids (e.g., oxalic acid, formic acid), aldehydes, and ketones. Ultimately, under optimal conditions, these intermediates can be completely mineralized into benign end-products: carbon dioxide (CO₂), water (H₂O), and inorganic ions like nitrate (NO₃⁻) and sulfate (SO₄²⁻). nih.govnih.gov
Analysis of degradation products for similar azo dyes has identified various intermediates, suggesting a multi-step degradation scheme. For instance, studies on Orange G have revealed mechanisms involving reductive cleavage of the azo linkage, intermolecular dehydration, and desulfonation due to reactions with hydroxyl and hydrogen radicals. nih.gov The identification of these intermediates confirms that the degradation process involves a complex series of oxidation reactions that break down the large dye molecule into simpler, less harmful substances. nih.govnih.gov
Optimization of Fenton-based Degradation Parameters (e.g., pH, H₂O₂ dosage, catalyst concentration)
The efficiency of Fenton-based degradation of this compound is highly dependent on several key operational parameters. Optimizing these parameters is crucial for maximizing degradation efficiency while minimizing operational costs.
pH: The solution pH is one of the most critical factors. The Fenton reaction is most effective in an acidic medium, typically in a pH range of 3 to 4. researchgate.netresearchgate.net At pH values below 3, the reaction can be inhibited by the formation of complex iron species like [Fe(H₂O)₆]²⁺, which react more slowly with H₂O₂. Conversely, at pH values above 4-5, ferric ions (Fe³⁺) begin to precipitate as ferric hydroxide (Fe(OH)₃), which reduces the availability of the catalyst and scavenges hydroxyl radicals. researchgate.net However, studies using heterogeneous Fenton-like catalysts, such as nano-Fe₂O₃, have shown high efficiency at a wider pH range. For instance, in a photo-Fenton-like process for this compound, the optimal pH was found to be 7.5. deswater.com
Hydrogen Peroxide (H₂O₂) Dosage: The concentration of H₂O₂ directly influences the amount of hydroxyl radicals generated. An increase in H₂O₂ dosage generally leads to a higher degradation rate up to an optimal point. mdpi.com However, an excessive amount of H₂O₂ can be detrimental to the process due to scavenging effects, where H₂O₂ reacts with hydroxyl radicals (•OH + H₂O₂ → H₂O + •HO₂), producing less reactive hydroperoxyl radicals. mdpi.com Research on a photo-Fenton-like process for this compound identified an optimal H₂O₂ concentration of 64 mM for achieving a high biodegradability ratio. deswater.com
The interplay between these parameters necessitates a systematic optimization approach, often using methodologies like Response Surface Methodology (RSM), to identify the ideal conditions for specific wastewater characteristics. deswater.com
Table 1: Optimized Parameters for Fenton-based Degradation of Orange Dyes
| Parameter | This compound (Photo-Fenton-like) deswater.com | Direct Orange 118 (Photo-Fenton) tj-es.com | Methyl Orange (Fenton) researchgate.net |
|---|---|---|---|
| pH | 7.5 | 3 | 2.79 |
| H₂O₂ Dosage | 64 mM | 400 mg/L | 2.93 x 10⁻³ M |
| Catalyst Concentration | 0.23 g/L (nano-Fe₂O₃) | 50 mg/L (Fe²⁺) | 1.9 x 10⁻⁴ M (Fe²⁺) |
| Reaction Time | 21.66 min | 105 min | 15 min |
| Achieved Efficiency | BOD₅/COD ratio of 0.50 | 97.8% Decolorization | >97.8% Removal |
Electrochemical Oxidation Studies
Electrochemical oxidation has emerged as a powerful and environmentally compatible technology for the degradation of persistent organic pollutants like this compound. nih.govbme.hu This method relies on the generation of strong oxidizing agents, primarily hydroxyl radicals, directly on the surface of an anode, leading to the mineralization of the target compounds. mdpi.com
Electrode Material Design and Performance
The efficiency of the electrochemical oxidation process is critically dependent on the choice of anode material. An ideal anode should possess high oxygen evolution potential, good electrical conductivity, chemical stability, and a long service life. bme.hu
Various materials have been investigated for the degradation of azo dyes. Traditional electrodes like platinum (Pt) have been used, but their high cost and potential for fouling can be limitations. medjchem.com Dimensionally Stable Anodes (DSAs), such as those based on mixed metal oxides like RuO₂-PdO/Ti, have been explored for the degradation of dyes like Methyl Orange. semanticscholar.org
More advanced materials like Boron-Doped Diamond (BDD) electrodes are highly effective due to their exceptionally wide potential window and high corrosion resistance, which allows for the efficient production of hydroxyl radicals. Lead dioxide (PbO₂) electrodes, often on a titanium substrate (β-PbO₂/Ti), are also widely used due to their high oxygen evolution overpotential and cost-effectiveness, showing high efficiency in removing chemical oxygen demand (COD) from dye solutions. nih.govmdpi.com Recent innovations include the development of 3D-printed polymer-based electrodes, which can be modified with metallic nanoparticles (e.g., copper) to enhance their catalytic activity and surface area. mdpi.com The performance of these materials is often evaluated based on their ability to achieve high rates of color and COD removal. nih.gov
Electrolytic Degradation Pathways
The degradation of azo dyes like this compound via electrochemical oxidation is initiated by an attack from electrochemically generated hydroxyl radicals (•OH) or by direct electron transfer at the anode surface. The primary site of attack is the azo (–N=N–) bond, the chromophore responsible for the dye's color. bme.hu
The cleavage of this bond results in the formation of aromatic amines and other intermediate compounds. semanticscholar.org These intermediates are typically more biodegradable but can sometimes be more toxic than the parent dye molecule. Therefore, complete mineralization is the desired outcome. The aromatic rings of these intermediates are subsequently opened through further oxidation by •OH radicals. This leads to the formation of aliphatic carboxylic acids of lower molecular weight. With sufficient treatment time and appropriate operational parameters (e.g., current density), these aliphatic acids are ultimately mineralized to CO₂, H₂O, and inorganic ions such as SO₄²⁻ and NO₃⁻. bme.husemanticscholar.org
Efficiency and By-product Analysis
The efficiency of electrochemical oxidation is typically measured by monitoring the decay of the dye concentration (decolorization), the reduction in Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC), and the formation of inorganic end-products. nih.gov
Studies on various azo dyes have demonstrated high removal efficiencies. For example, the electrochemical oxidation of Methyl Orange using a β-PbO₂/Ti anode in an activated carbon packed electrode reactor achieved 100% decolorization and an 81.2% COD removal. nih.gov Similarly, the degradation of Reactive Orange 16 on a platinum electrode resulted in a removal efficiency of 40% in an acidic medium after 4 hours of electrolysis. medjchem.com
By-product analysis is crucial to ensure the complete detoxification of the wastewater. Techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and chromatography-mass spectrometry (GC-MS or LC-MS) are used to identify the intermediate products formed during the degradation process. bme.hu Analysis confirms the destruction of the azo structure and the eventual conversion of organic carbon, nitrogen, and sulfur into CO₂, NO₃⁻, and SO₄²⁻, respectively, indicating a high degree of mineralization. semanticscholar.org
Other Advanced Oxidation Techniques (e.g., Ozonation, Sonolysis)
Besides Fenton-based processes and electrochemical oxidation, other advanced oxidation processes (AOPs) have been effectively applied for the degradation of this compound and other azo dyes.
Ozonation: Ozonation involves the use of ozone (O₃), a powerful oxidizing agent (E⁰ = 2.07 V), to break down complex organic molecules. mdpi.com Ozone can react with dye molecules directly, particularly by attacking the electron-rich azo bond, leading to rapid decolorization. juniperpublishers.com Alternatively, in aqueous solutions (especially at alkaline pH), ozone can decompose to form even more powerful hydroxyl radicals (•OH), initiating an indirect radical-based oxidation pathway. juniperpublishers.comrsc.org Ozonation is highly effective for color removal but may be less efficient for complete mineralization (COD reduction) on its own. juniperpublishers.com Therefore, it is often used as a pre-treatment step to enhance the biodegradability of the effluent before it enters a conventional biological treatment stage. rsc.org
Sonolysis: Sonolysis, or ultrasound degradation, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the liquid medium. The formation, growth, and violent collapse of microscopic bubbles create localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm). mdpi.com These extreme conditions lead to two primary degradation mechanisms:
Pyrolytic decomposition of volatile and hydrophobic pollutants trapped inside the collapsing bubbles.
Generation of reactive species, including hydroxyl radicals (•OH), from the thermolysis of water molecules at the bubble interface. nih.gov
These radicals then diffuse into the bulk solution to degrade the dye molecules. nih.gov Sonolysis can be combined with other AOPs, such as the Fenton process (termed Sono-Fenton), to create a synergistic effect that significantly enhances the rate of degradation. nih.govresearchgate.net Studies on the Sono-Fenton degradation of azo dyes have shown that this combination can achieve nearly complete decolorization in a relatively short time. nih.gov
Biodegradation and Bioremediation Approaches
The recalcitrant nature of azo dyes like this compound, characterized by complex aromatic structures and the presence of the chromophoric azo bond (–N=N–), poses significant challenges for conventional wastewater treatment. Bioremediation has emerged as a cost-effective and environmentally sound alternative, leveraging the metabolic capabilities of microorganisms to decolorize and degrade these pollutants.
The microbial degradation of azo dyes is typically a multi-step process involving different metabolic pathways under varying redox conditions. The initial and most critical step is the reductive cleavage of the azo bond. nih.gov This reaction is generally carried out by a variety of microorganisms, including bacteria, fungi, and algae, which produce enzymes such as azoreductases. nih.gov
This reductive cleavage breaks the dye molecule into smaller, often colorless, aromatic amines. nih.gov This process is most effective under anaerobic or anoxic conditions. However, these resulting aromatic amines can sometimes be more toxic than the parent dye molecule. nih.gov
Therefore, a complete degradation pathway often involves a sequential anaerobic-aerobic process. sciepub.com
Anaerobic Stage: The azo bond is cleaved, leading to the decolorization of the wastewater.
Aerobic Stage: The aromatic amines produced during the first stage are subsequently mineralized by different microbial communities under aerobic conditions into less toxic products like carbon dioxide, water, and inorganic ions. nih.govsciepub.com
Studies on dyes similar to this compound have identified various bacterial strains capable of this degradation, such as Micrococcus luteus for Direct Orange 16 and bacterial consortia for Acid Orange dyes. researchgate.netfrontiersin.org
While microbial degradation is promising, the complex structure of this compound can limit its bioavailability and degradation rate. To overcome this, pre-treatment processes using Advanced Oxidation Processes (AOPs) are employed to partially oxidize the dye molecule, breaking it down into more biodegradable intermediates.
One such effective pre-treatment is the photo-Fenton-like process (UV/H₂O₂/catalyst). Research on this compound has demonstrated that using a UV/Fenton-like process with nano-Fe₂O₃ as a catalyst can significantly enhance its biodegradability. deswater.comresearchgate.net The effectiveness of this pre-treatment is often measured by the ratio of Biochemical Oxygen Demand (BOD₅) to Chemical Oxygen Demand (COD). An increase in the BOD₅/COD ratio indicates an improvement in biodegradability.
A study utilizing response surface methodology identified the optimal conditions for maximizing the biodegradability of this compound. deswater.comresearchgate.net Under these conditions, the BOD₅/COD ratio was successfully increased to 0.50, rendering the effluent more suitable for subsequent biological treatment. deswater.comresearchgate.net
| Parameter | Optimal Value |
|---|---|
| nano-Fe₂O₃ Concentration | 0.23 g/L |
| H₂O₂ Concentration | 64 mM |
| pH | 7.5 |
| Reaction Time | 21.66 min |
| Predicted BOD₅/COD Ratio | 0.50 |
The successful implementation of bioremediation on a larger scale depends on the design and operation of efficient bioreactor systems. Various bioreactor configurations have been developed and tested for the treatment of azo dye effluents, often focusing on maintaining the necessary anaerobic and aerobic conditions.
Commonly employed designs include:
Packed-Bed Bioreactors: These reactors, which can be filled with support materials like rice hulls or biological activated carbon (BAC), provide a high surface area for microbial biofilm formation, enhancing the efficiency of the degradation process. researchgate.net
Upflow Stirred Packed-Bed Reactor (USPBR): This design has been shown to achieve high bioconversion rates (up to 96%) for azo dyes like Acid Orange 7 at very short residence times. researchgate.net
Anaerobic Baffled Reactor (ABR): An ABR separates the reactor into a series of compartments, promoting a phased anaerobic digestion process. Studies on Acid Orange dye in an ABR have shown efficient color removal, averaging 87% for a 100 mg/L dye concentration. sciepub.com
The performance of these bioreactors is evaluated based on key parameters such as color removal efficiency, COD reduction, and the complete mineralization of the dye. For instance, sequential anaerobic-aerobic systems have demonstrated high COD removal and effective breakdown of the dye and its intermediates. sciepub.com
| Bioreactor Type | Azo Dye | Key Feature | Reported Performance | Source |
|---|---|---|---|---|
| Upflow Stirred Packed-Bed Reactor (USPBR) | Acid Orange 7 | Filled with Biological Activated Carbon (BAC) | Up to 96% bioconversion | researchgate.net |
| Anaerobic Baffled Reactor (ABR) | Acid Orange | Sequential anaerobic compartments | 87% average color removal (at 100 mg/L) | sciepub.com |
| Packed-Bed Bioreactor | Congo Red | Rice hull support for Schizophyllum sp. | Successful continuous decolorization | researchgate.net |
Membrane Filtration and Separation Technologies
Membrane-based separation technologies offer a physical method for removing dyes from wastewater. nih.gov These processes are valued for their simplicity, versatility, and ability to remove a wide range of pollutants. mdpi.com The primary mechanisms involve size exclusion and charge-based repulsion.
Nanofiltration (NF): NF membranes have pore sizes that are typically effective at retaining multivalent ions and larger organic molecules like dyes. The rejection efficiency depends on interactions between the dye molecule's size, shape, and charge and the membrane's properties. nih.gov
Ultrafiltration (UF): Standard UF membranes may not effectively retain smaller dye molecules on their own. nih.gov To address this, enhanced UF techniques have been developed. Polymer-Enhanced Ultrafiltration (PEUF) involves adding a high-molecular-weight water-soluble polymer to the wastewater. This polymer binds to the dye molecules, forming larger complexes that can be easily retained by the UF membrane. nih.gov
The choice of membrane and operating conditions (such as pressure, pH, and temperature) is critical for optimizing dye removal efficiency and permeate flux. nih.gov
Hybrid and Integrated Remediation Systems
Given the complexity and stability of this compound, a single treatment method is often insufficient to achieve complete and cost-effective remediation. Hybrid and integrated systems, which combine two or more treatment processes, are increasingly recognized as a more robust solution. irsl.caresearchgate.net The goal is to leverage the strengths of different technologies, where the weaknesses of one process are compensated for by the strengths of another. researchgate.net
Examples of such integrated systems include:
Advanced Oxidation + Biological Treatment: As discussed previously, using an AOP like ozonation or a UV/Fenton-like process as a pre-treatment can break down the recalcitrant dye structure, making the effluent more amenable to conventional biological treatment. researchgate.netresearchgate.net This sequential approach can be more cost-effective than relying on AOPs for complete mineralization. researchgate.net
Adsorption + Photocatalysis: A hybrid system for this compound has been developed using CoFe₂O₄/Ag₂O nanoparticles. This system combines adsorption of the dye onto the catalyst surface with subsequent photocatalytic degradation under visible light. The magnetic properties of the CoFe₂O₄ nanoparticles also facilitate easy separation and reuse of the catalyst. irost.ir
Membrane Bioreactors (MBR): This technology integrates membrane filtration with a biological reactor. The bioreactor degrades the pollutants, while the membrane serves to separate the treated water from the microbial biomass, producing a high-quality effluent and allowing for high concentrations of microorganisms in the reactor.
These hybrid approaches offer the potential for higher removal efficiencies, the ability to treat more complex waste streams, and, in some cases, opportunities for water reuse, making them a cornerstone of advanced wastewater treatment strategies. researchgate.net
Theoretical and Computational Chemistry Investigations of Direct Orange 26
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary computational method for investigating the properties of dye molecules. jddtonline.info For Direct Orange 26, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to explore its electronic and structural characteristics. nih.gov
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. dergipark.org.tr A smaller gap suggests higher reactivity and lower stability. scholarsresearchlibrary.com For this compound, the HOMO and LUMO energy levels have been calculated to understand its electronic behavior. nih.gov
Natural population analysis, including HOMO and LUMO calculations, has been performed for DO26 to understand its electronic characteristics. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr The distribution of these orbitals across the molecular structure indicates the likely regions for electrophilic and nucleophilic attack. In many organic dyes, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. scholarsresearchlibrary.com
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). dergipark.org.trcrimsonpublishers.com These maps are instrumental in predicting the sites for electrophilic and nucleophilic reactions. scholarsresearchlibrary.comcrimsonpublishers.com For DO26, high-quality MEP plots have been generated to pinpoint these reactive sites. nih.gov The regions of negative potential are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack.
Table 1: Key Electronic Properties of this compound from DFT Calculations
| Property | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. dergipark.org.tr |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. dergipark.org.tr |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | Characterizes molecular chemical stability and reactivity. dergipark.org.tr A smaller gap often implies higher reactivity. scholarsresearchlibrary.com |
| MEP | Molecular Electrostatic Potential. | Visualizes the charge distribution and predicts reactive sites for electrophilic and nucleophilic attack. scholarsresearchlibrary.comcrimsonpublishers.com |
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. crimsonpublishers.com These descriptors, derived from conceptual DFT, provide a framework for understanding and predicting chemical behavior. researchgate.net
Key global reactivity descriptors include:
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons. dergipark.org.tr
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. dergipark.org.tr Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. jddtonline.info
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. dergipark.org.tr
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. researchgate.net
These descriptors have been calculated for this compound to predict its reactivity and stability. nih.gov Additionally, local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. jddtonline.info This level of detail is crucial for understanding how DO26 will interact with other chemical species in its environment. researchgate.net
Table 2: Global Reactivity Descriptors Calculated for this compound
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. dergipark.org.tr |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. dergipark.org.tr |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability to attract electrons. dergipark.org.tr |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. dergipark.org.tr |
| Chemical Softness (S) | S = 1 / η | A measure of polarizability. dergipark.org.tr |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Propensity to act as an electrophile. mdpi.com |
DFT calculations are also used to model the initiation of degradation pathways. rsc.org For azo dyes, degradation often begins at the azo bond (–N=N–). researchgate.net Theoretical models can simulate the attack of reactive species, such as hydroxyl radicals (•OH) in advanced oxidation processes, on the dye molecule. rsc.org By calculating the activation energies for different potential reaction sites, researchers can predict the most likely point of initial attack. rsc.org For instance, studies on similar azo dyes have shown that degradation can be initiated by an electrophilic attack on a carbon atom adjacent to the azo group or directly on the nitrogen atoms of the azo linkage. rsc.org These computational insights are crucial for designing more effective degradation technologies.
Molecular Dynamics Simulations of Intermolecular Interactions
While DFT is excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in solution. acs.org MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions. acs.org
For a dye like this compound in an aqueous environment, MD simulations can reveal how the dye molecule interacts with water molecules and other solutes. These simulations can elucidate the formation of hydrogen bonds between the dye and water, which influences its solubility and stability. researchgate.net Furthermore, MD can be used to study the interaction of DO26 with surfaces, such as adsorbents used in water treatment. bibliotekanauki.pl By simulating the dye's approach and binding to a material, researchers can understand the adsorption mechanism at a molecular level. The interaction energies between the dye and the adsorbent can be calculated to confirm the stability of the adsorbed state. acs.org
Computational Modeling of Reaction Pathways and Intermediate Formation
Computational chemistry allows for the detailed exploration of complex reaction mechanisms, including the degradation of this compound. acs.org By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediate structures. mdpi.com This provides a step-by-step understanding of how the parent molecule is transformed into various degradation products. mdpi.com
For DO26, computational modeling can be used to simulate its breakdown under specific conditions, such as in the presence of a catalyst or upon irradiation. mdpi.com These models can predict the formation of various intermediates, which can then be compared with experimental data from techniques like mass spectrometry. researchgate.net This synergy between theoretical prediction and experimental validation is powerful. For example, if a particular intermediate is consistently predicted by computational models and also detected experimentally, it provides strong evidence for a specific degradation pathway. mdpi.com Automated methods using reactive molecular dynamics can even be used to discover complex reaction networks and determine the rate constants for elementary reaction steps. acs.org
Advanced Analytical Methodologies for Research on Direct Orange 26 Transformation
Spectroscopic Techniques for Mechanistic Elucidation
A variety of spectroscopic methods are employed to gain insight into the structural changes of Direct Orange 26 during transformation processes. These techniques provide real-time and in-situ monitoring capabilities, offering a window into the reaction dynamics.
UV-Visible (UV-Vis) Spectroscopy : This is a fundamental technique used to monitor the decolorization of this compound. The dye exhibits a maximum absorbance (λmax) at approximately 493 nm. pjoes.com The decrease in the intensity of this peak over time is directly proportional to the reduction in the dye concentration, allowing for the calculation of degradation efficiency. In-situ UV-Vis spectroscopy, in particular, enables real-time monitoring of the decolorization process without the need for sampling, providing valuable kinetic data. researchgate.netresearchgate.netmdpi.com Studies have utilized UV-Vis spectroscopy to assess the effectiveness of various degradation methods, such as photocatalysis and adsorption. irost.irgnest.org
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is instrumental in identifying the functional groups present in the this compound molecule and tracking their changes during degradation. nih.govresearchgate.net This non-destructive technique helps in understanding the breakdown of the azo bond (-N=N-), a key step in the decolorization process, and the formation of new functional groups in the degradation products. nih.govencyclopedia.pub It is also used to characterize the surface chemistry of adsorbents and catalysts before and after the degradation process, revealing the sites of interaction with the dye molecule. researchgate.net
UV-Mass Spectrometry (UV-MS) : This powerful hyphenated technique combines the separation capabilities of UV spectroscopy with the identification power of mass spectrometry. It is particularly useful for analyzing the complex mixture of intermediates and final degradation products. nih.govresearchgate.net UVPD (Ultraviolet Photodissociation) mass spectrometry can provide detailed structural information by inducing fragmentation of the parent and product ions. nih.gov
Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of this compound and the catalysts or adsorbents involved in its removal. nih.govresearchgate.netpcbiochemres.com By analyzing the weight loss of a sample as a function of temperature, researchers can infer the thermal degradation profile of the dye and the stability of the materials used.
A study combined experimental UV/visible, FT-IR, and mass spectral data with theoretical calculations to investigate the structure and stability of this compound, which is crucial for understanding its degradation. nih.govresearchgate.net
Chromatographic Methods for Identification of Degradation Products and Metabolites
Chromatographic techniques are indispensable for separating and identifying the various organic compounds formed during the degradation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a robust technique for identifying volatile and semi-volatile degradation products. nih.govresearchgate.net Prior to analysis, non-volatile degradation products may require a derivatization step, such as methylation, to increase their volatility. researchgate.net Studies have successfully used GC-MS to identify smaller aromatic amines and other organic fragments resulting from the cleavage of the azo bond and the breakdown of the aromatic rings of this compound. researchgate.netuwindsor.ca However, GC-MS is not suitable for analyzing non-volatile and highly water-soluble compounds like sulfonated azo dyes and their initial degradation products. scispace.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile degradation products of this compound in aqueous solutions. uwindsor.caanalis.com.my It can be coupled with various detectors, such as a Diode Array Detector (DAD) for UV-Vis spectral information or a mass spectrometer (LC-MS) for definitive identification of the separated compounds. scispace.comnih.govmdpi.com HPLC has been instrumental in tracking the disappearance of the parent dye and the appearance of its various degradation intermediates and final products, providing a more complete picture of the degradation pathway. uwindsor.cascispace.com
A 2021 study utilized LC/MS/MS to identify the degradation pathway of a trichromatic direct dye mixture, demonstrating the power of this technique in elucidating complex reaction mechanisms. scispace.com
Surface Characterization Techniques for Adsorbent/Catalyst Analysis
The efficiency of degradation processes like adsorption and photocatalysis heavily relies on the properties of the materials used. Surface characterization techniques are vital for understanding these properties and their role in the removal of this compound.
Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of the surface morphology and topography of adsorbents and catalysts. pjoes.comirost.irbibliotekanauki.pl It is used to visualize the particle shape, size, and surface texture, which can influence the material's surface area and adsorption capacity. rsc.org
X-ray Diffraction (XRD) : XRD is used to determine the crystalline structure and phase composition of catalysts and adsorbents. pjoes.comirost.irpcbiochemres.com For instance, in photocatalysis, XRD can confirm the presence of the desired crystalline phase of a semiconductor catalyst, which is crucial for its photocatalytic activity.
Brunauer-Emmett-Teller (BET) Surface Area Analysis : The BET method is used to measure the specific surface area of porous materials. A larger surface area generally provides more active sites for adsorption or catalytic reactions, leading to higher removal efficiency for this compound. rsc.orgdeswater.com
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) : Often coupled with SEM, EDS provides elemental analysis of the material's surface. pjoes.comirost.irbibliotekanauki.pl It can confirm the presence and distribution of key elements in a synthesized catalyst or show the adsorption of sulfur (from the sulfonate groups of this compound) onto the surface of an adsorbent.
The following table summarizes the findings from a study that used natural carbonaceous materials for the adsorption of this compound, highlighting the importance of surface properties. bibliotekanauki.pl
| Adsorbent | Maximum Adsorption Capacity (mg/g) |
| Peat | 17.7 |
| Brown Coal | 15.1 |
| Hard Coal | 13.8 |
This table is based on data from a study on the adsorption of this compound onto natural carbonaceous materials. bibliotekanauki.pl
Another study on a CNT-doped ZnO/Fe2O3 catalyst used SEM, XRD, and EDS to characterize the synthesized material, revealing nano-flake structures and a homogeneous distribution of elements. pjoes.com
Development of Novel Research-Oriented Detection and Quantification Methods
While standard analytical methods are well-established, research is ongoing to develop new and improved techniques for the detection and quantification of this compound and similar compounds, particularly in complex matrices and at low concentrations.
The development of novel sensors and analytical systems aims to provide more sensitive, selective, and rapid measurements. For instance, research into electrochemical sensors offers a promising avenue for the real-time, in-situ detection of dyes in environmental samples. mdpi.com These advanced methods often focus on enhancing the signal response and lowering the limit of detection (LOD).
Furthermore, new methodologies for data analysis, such as multivariate analysis, are being applied to complex datasets generated from spectroscopic and chromatographic techniques to extract more meaningful information about the degradation process. The development of bioluminescent assays for monitoring nucleic acid amplification in real-time showcases the innovation in detection technologies, which could potentially be adapted for other chemical targets. plos.org The overarching goal is to create more efficient and robust analytical tools to support research into the environmental fate and remediation of this compound. nih.govoup.com
Future Research Trajectories and Interdisciplinary Outlook for Direct Orange 26
The following sections explore the future of research concerning Direct Orange 26, focusing on the integration of cutting-edge technologies, sustainability frameworks, and novel materials to address the challenges associated with its use and environmental impact.
Q & A
Q. How do pH and ionic strength affect the photocatalytic degradation efficiency of this compound?
- Methodological Guidance : Design controlled batch experiments under visible light irradiation (e.g., using BiGdO₃ nanoparticles) to test pH ranges (e.g., pH 2–10). Monitor degradation kinetics via HPLC or spectrophotometry. Use ANOVA to validate the significance of pH effects, referencing catalyst loading and reaction time as variables .
Q. What are the standard protocols for synthesizing and characterizing silica-based adsorbents for this compound removal?
- Methodological Guidance : Prepare silica fume adsorbents via acid activation. Characterize porosity via BET analysis and surface morphology via FESEM (e.g., spherical, porous structures). Validate adsorption capacity using Langmuir isotherm models and pseudo-second-order kinetics .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize adsorption parameters for this compound removal using low-cost adsorbents?
- Methodological Guidance : Employ Central Composite Design (CCD) to model interactions between pH (2.01), adsorbent dosage (0.2 g), contact time (55.15 min), and initial concentration (44 ppm). Use Design Expert software to generate quadratic models and validate via ANOVA (p < 0.05). Prioritize parameters with highest F-values in the model .
Q. How to resolve contradictions in kinetic data when this compound adsorption deviates from pseudo-second-order models?
- Methodological Guidance : Perform residual analysis to identify outliers. Test alternative models (e.g., Elovich or intraparticle diffusion) and compare AIC/BIC values. Cross-validate with FTIR/XPS data to detect chemisorption vs. physisorption dominance. Document limitations in adsorbent heterogeneity or diffusion barriers .
Q. What statistical approaches ensure reproducibility in photocatalytic degradation studies of this compound under variable light sources?
- Methodological Guidance : Standardize light intensity using radiometers and control ambient temperature. Use multivariate regression to isolate light-specific effects. Report 95% confidence intervals for degradation rates and perform sensitivity analyses on catalyst stability .
Q. How to design experiments that reconcile discrepancies between laboratory-scale and pilot-scale adsorption efficiencies for this compound?
- Methodological Guidance : Scale-up studies using dimensionless scaling parameters (e.g., Reynolds number for flow dynamics). Compare mass transfer coefficients and bed-depth service time (BDST) models. Include error propagation analysis to quantify uncertainties in industrial extrapolation .
Methodological Synthesis & Data Integrity
Q. How to integrate findings on this compound adsorption/degredation with existing literature on azo dye remediation?
- Methodological Guidance : Conduct systematic reviews using PRISMA guidelines to identify knowledge gaps. Perform meta-analyses on removal efficiencies across studies, adjusting for variables like adsorbent type or initial dye concentration. Use CiteSpace for bibliometric mapping of trends .
Q. What strategies mitigate data integrity risks in large-scale studies on this compound toxicity or degradation pathways?
Q. How to validate computational models (e.g., DFT, molecular dynamics) predicting this compound interaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
